molecular formula C4H6O6<br>H2C4H4O6 B116222 L-Tartaric acid CAS No. 144814-09-5

L-Tartaric acid

Cat. No. B116222
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tartaric acid is a naturally occurring organic acid that is widely used in various fields such as food, pharmaceutical, and chemical industries. It is a white crystalline powder that is soluble in water and alcohol and has a sour taste. L-Tartaric acid is a dicarboxylic acid that is commonly found in grapes, bananas, tamarinds, and other fruits.

Scientific Research Applications

Enantiomeric Synthesis and Industrial Applications

  • L-Tartaric acid is a critical chiral chemical building block with broad industrial and scientific applications. The enantioselective synthesis of its enantiomers, l(+)- and d(−)-tartaric acids, has been achieved using bacteria with cis-epoxysuccinate hydrolase (CESH) activity. This process is significant due to its high enantiomeric purity and potential in various industrial applications (Xuan & Feng, 2019).

Health and Medical Research

  • Research indicates that L-Tartaric acid exhibits antihypertensive effects and vasorelaxant properties, potentially acting through the eNOS/NO/cGMP pathways. This suggests its potential as an antihypertensive agent (Amssayef, Bouadid, & Eddouks, 2023).
  • L-Tartaric acid has demonstrated antihyperglycemic and antidyslipidemic effects, showing potential therapeutic applications for conditions like diabetes and dyslipidemia (Amssayef & Eddouks, 2022).

Analytical and Quality Control Applications

  • Isotope ratio mass spectrometry has been used to distinguish between different botanical sources of L-tartaric acid, aiding in quality control and fraud detection in the wine industry (Moreno Rojas et al., 2007).

Drug Delivery and Biomedical Engineering

  • L-Tartaric acid modified chiral mesoporous silica nanoparticles have been studied for their potential as drug carriers. These nanoparticles showed promising physicochemical and biological properties, including improved bio-adhesion and biocompatibility (Hu et al., 2020).

Biotechnological Synthesis

  • Microbial productions of L(+)-Tartaric acid, a preferred method over chemical synthesis due to ecological and economic benefits, have been extensively researched. This includes exploring the biotransformation process and the properties of relevant enzymes (Lou Jin-fang, 2006).

Metabolic Engineering

  • The role of L-Tartaric acid in metabolic pathways of different animal species has been studied to understand species-specific differences in absorption and metabolism (Gry & Larsen, 1978).

Catalysis and Chemical Synthesis

  • L-(+)-Tartaric acid has been utilized in deep eutectic solvents for efficient synthesis of N-substituted pyrroles, highlighting its role in promoting green chemistry processes (Wang, Ma, & Zhang, 2014).

Plant Biochemistry

  • Studies on L-Tartaric acid synthesis from vitamin C in higher plants, such as in grape berries, have been conducted. This research is crucial for understanding the metabolic pathways in plants and their potential applications in agriculture and food industries (Debolt, Cook, & Ford, 2006).

Environmental and Material Sciences

  • The role of L-Tartaric acid in enhancing corrosion resistance and reducing environmental impacts in aerospace applications has been explored. Its addition to anodizing baths for aluminum alloys is a key area of research (Curioni et al., 2009).

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O6, Array, H2C4H4O6
Record name L(+)-TARTARIC ACID, TARTARIC ACID
Source EU Food Improvement Agents
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Record name TARTARIC ACID
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Explanation Creative Commons CC BY 4.0
Record name tartaric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tartaric_acid
Description Chemical information link to Wikipedia.
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Description Data deposited in or computed by PubChem

Related CAS

132517-61-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer
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DSSTOX Substance ID

DTXSID8023632
Record name L-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-
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Record name L(+)-TARTARIC ACID, TARTARIC ACID
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Record name L-Tartaric acid
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Record name Tartaric acid
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Record name Tartaric acid (+)-, (-)-, (+\/-)-, meso-
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Flash Point

210 °C c.c.
Record name TARTARIC ACID
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Solubility

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol)
Record name Tartaric acid
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Density

Relative density (water = 1): 1.79
Record name TARTARIC ACID
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Vapor Pressure

0.00000015 [mmHg]
Record name L-Tartaric acid
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Product Name

L-Tartaric acid

CAS RN

87-69-4, 133-37-9
Record name (+)-Tartaric acid
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Record name Tartaric acid [USAN:JAN]
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Record name DL-Tartaric acid
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Record name TARTARIC ACID, DL-
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Melting Point

Between 168 °C and 170 °C, 169 °C, 206 °C
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Synthesis routes and methods I

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
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molybdates
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Synthesis routes and methods II

Procedure details

After approximately 6 hours of boiling a small amount of solids appeared. 1H-NMR and IR analysis showed this solid to be primarily sodium oxalate, a tartaric acid degradation product.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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